VO-Ohpic trihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H18N2O11V+ |

|---|---|

Molecular Weight |

417.22 g/mol |

IUPAC Name |

hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate |

InChI |

InChI=1S/2C6H5NO3.4H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;/q;;;;;;;+1 |

InChI Key |

OWDNSCJMZFXFMO-UHFFFAOYSA-N |

Canonical SMILES |

[H+].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VO-Ohpic Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core mechanism of action of VO-Ohpic trihydrate, a potent small-molecule compound. It details the molecular interactions, downstream signaling cascades, and cellular consequences of its activity. The information is compiled from preclinical in vitro and in vivo studies, with a focus on providing quantitative data and detailed experimental methodologies for a technical audience.

Core Mechanism: Potent and Reversible Inhibition of PTEN

This compound is a vanadium-based, potent, and highly selective inhibitor of the lipid phosphatase activity of Phosphatase and Tensin Homolog (PTEN).[1][2][3][4] PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[]

The inhibitory action of this compound is characterized as:

-

Noncompetitive: The inhibitor affects both the Km and Vmax of the enzymatic reaction, indicating it does not compete with the substrate for the active site.[6][7] Instead, it is thought to stabilize an inactive conformation of the PTEN enzyme.[8]

-

Reversible: The inhibitory effect can be reversed, as demonstrated by inhibitor dilution assays.[6][7]

-

Potent: It exhibits inhibitory activity in the low nanomolar range.[1][2][9]

By inhibiting PTEN, this compound leads to the cellular accumulation of PIP3. This accumulation serves as the primary trigger for the downstream signaling events that constitute its broader mechanism of action.

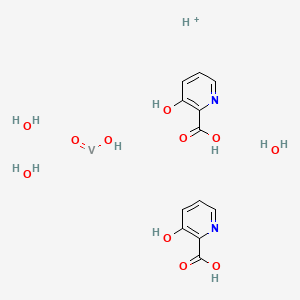

Caption: Core mechanism of this compound inhibiting PTEN phosphatase activity.

Key Signaling Pathways Modulated by this compound

The inhibition of PTEN and subsequent accumulation of PIP3 activates several critical intracellular signaling pathways.

This is the canonical pathway activated by PTEN inhibition. Accumulated PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and its upstream activator, PDK1.[10] This recruitment to the cell membrane leads to the phosphorylation and activation of Akt.

Activated Akt, in turn, phosphorylates a multitude of downstream targets, including:

-

mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that regulates cell growth, proliferation, and survival.[11][12] Akt activation leads to the phosphorylation and activation of mTOR Complex 1 (mTORC1).

-

FoxO3a (Forkhead box protein O3a): A transcription factor that promotes the expression of genes involved in apoptosis and cell cycle arrest. Akt-mediated phosphorylation of FoxO3a leads to its exclusion from the nucleus, thereby inhibiting its transcriptional activity and promoting cell survival.[1][2]

This cascade is central to many of the observed cellular effects of this compound, including increased glucose uptake and cell proliferation in certain contexts.[1]

Caption: The PI3K/Akt/mTOR signaling cascade activated by this compound.

Studies in hepatocellular carcinoma (HCC) cells have shown that in addition to the Akt pathway, VO-Ohpic treatment can also lead to the activation of the Raf/MEK/ERK (also known as MAPK) signaling pathway.[11][12] While PTEN is not a direct regulator of this pathway, crosstalk between the PI3K/Akt and MAPK pathways is well-documented. The sustained, high-level activation of both Akt and ERK signaling by VO-Ohpic in cancer cells with low PTEN expression has been paradoxically linked to the induction of cellular senescence, a form of irreversible growth arrest.[11][12]

In endplate chondrocytes, this compound has been shown to protect against oxidative stress-induced apoptosis and calcification by activating the Nrf-2 signaling pathway.[13] Nrf-2 is a transcription factor that regulates the expression of antioxidant proteins. The activation of this protective pathway suggests a role for VO-Ohpic in cytoprotection under conditions of oxidative stress.[13]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound.

Table 1: In Vitro Potency and Specificity

| Parameter | Value | Assay System | Reference |

|---|---|---|---|

| IC₅₀ vs. PTEN | 35 nM | Recombinant PTEN, PIP₃-based assay | [1][2][3][4] |

| IC₅₀ vs. PTEN | 46 ± 10 nM | Recombinant PTEN | [7][9] |

| Kᵢc (competitive) | 27 ± 6 nM | Recombinant PTEN, OMFP substrate | [6][9] |

| Kᵢᵤ (uncompetitive) | 45 ± 11 nM | Recombinant PTEN, OMFP substrate | [6][9] |

| Akt Phosphorylation | Saturation at 75 nM | NIH 3T3 and L1 fibroblasts |[2] |

Table 2: In Vivo Efficacy and Dosing

| Effect | Animal Model | Dosage | Outcome | Reference |

|---|---|---|---|---|

| Tumor Growth Inhibition | Nude mice with Hep3B xenografts | 10 mg/kg, i.p. | Significant tumor growth suppression | [1][12] |

| Reduced Myocardial Infarct | C57BL6 mice, ischemia-reperfusion | 10 µg/kg, i.p. | Infarct size reduced from 56±5% to 25±6% | [2][9] |

| Prevention of Weight Gain | Mice on Western diet | 10 mg/kg, daily | Completely prevented weight gain over 6 weeks | [14] |

| Reversal of Hyperglycemia | Mice on Western diet | 10 mg/kg, daily | Reversed after 2 weeks of treatment | [14] |

| Increased Survival | Mice, Kcl-induced cardiac arrest | Not specified | Significantly increased survival |[1] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.

This assay quantifies the phosphatase activity of PTEN by measuring the release of free phosphate from a substrate.

-

Objective: To determine the IC₅₀ of this compound against PTEN.

-

Materials: Recombinant PTEN enzyme, assay buffer (e.g., 100 mM Tris, 2 mM DTT, pH 7.4), substrate (PIP₃ or a synthetic substrate like OMFP), this compound, and a phosphate detection reagent (e.g., Malachite Green).[6]

-

Protocol:

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

-

In a microplate, pre-incubate the recombinant PTEN enzyme with the varying concentrations of this compound for 10 minutes at room temperature.[6]

-

Initiate the enzymatic reaction by adding the substrate (e.g., PIP₃).

-

Allow the reaction to proceed for a set time (e.g., 20 minutes) at 30°C.[6]

-

Stop the reaction and measure the amount of released phosphate by adding the Malachite Green reagent and reading the absorbance at 650 nm.[6]

-

Calculate the percent inhibition at each concentration relative to a vehicle control and determine the IC₅₀ value by nonlinear regression.

-

Caption: Workflow for a PTEN phosphate release inhibition assay.

This technique is used to detect the phosphorylation status of key proteins in the signaling pathways affected by this compound.

-

Objective: To confirm the activation of Akt, mTOR, and ERK following treatment with VO-Ohpic.

-

Materials: Cell lines (e.g., Hep3B), cell culture media, this compound, lysis buffer, primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR), secondary antibodies, and detection reagents.

-

Protocol:

-

Culture cells to a desired confluency and treat with various concentrations of this compound (e.g., 0-5 µM) for a specified time (e.g., 72 hours).[1]

-

Lyse the cells to extract total protein.

-

Quantify protein concentration using a standard method (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-Akt Ser473).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.[11][12]

-

This assay identifies senescent cells, which express a specific β-galactosidase enzyme active at pH 6.0.

-

Objective: To determine if this compound induces senescence in cancer cells.

-

Materials: Cell lines (e.g., Hep3B, PLC/PRF/5), culture media, this compound, and a senescence-associated β-galactosidase (SA-β-Gal) staining kit.

-

Protocol:

-

Plate cells and treat with this compound. The compound should be replenished periodically (e.g., every 72 hours).[12]

-

After the desired treatment period (e.g., five days), wash the cells with PBS.[12]

-

Fix the cells with a formaldehyde/glutaraldehyde solution.

-

Wash the cells again and incubate them overnight at 37°C with the SA-β-Gal staining solution (containing X-gal at pH 6.0).

-

Observe the cells under a microscope and count the number of blue-stained (positive) senescent cells.[12]

-

Express data as the percentage of SA-β-Gal positive cells.[12]

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. probechem.com [probechem.com]

- 4. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scbt.com [scbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PTEN/AKT/mTOR signaling mediates anticancer effects of epigallocatechin-3-gallate in ovarian cancer - ProQuest [proquest.com]

- 11. tandfonline.com [tandfonline.com]

- 12. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diet induced insulin resistance is due to induction of PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Specificity of VO-Ohpic Trihydrate: An In-Depth Technical Guide to its PTEN Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of VO-Ohpic trihydrate, a potent inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document delves into its inhibitory specificity, mechanism of action, and its effects on the crucial PI3K/Akt signaling pathway. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Core Concepts: Mechanism and Specificity

This compound is a vanadium-based small molecule that has garnered significant attention for its potent and selective inhibition of PTEN's lipid phosphatase activity.[1][2][3] PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, a cascade pivotal in cell growth, proliferation, survival, and metabolism.[4][5][6] By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PTEN effectively dampens the downstream activation of Akt.[7][8]

This compound acts as a noncompetitive inhibitor of PTEN, meaning it binds to a site distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency.[7][9] This mode of inhibition affects both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction.[7]

Quantitative Inhibitory Data

The inhibitory potency of this compound against PTEN and its selectivity over other phosphatases are summarized below. It is important to note a conflicting report regarding its selectivity against SHP1, which warrants consideration in experimental design and data interpretation.

| Target Phosphatase | IC50 Value | Notes | Reference |

| PTEN | 35 nM | Highly potent inhibition of lipid phosphatase activity. | [1][3][10] |

| PTEN | 46 ± 10 nM | Determined using a PIP3-based assay. | [2][4] |

| SHP1 | 975 nM | One study reported significant inhibition, questioning selectivity. | [1] |

| PTP-β | ~350-fold higher than PTEN | Demonstrates selectivity over this protein tyrosine phosphatase. | [11] |

| SopB | High nanomolar range | [1] | |

| CBPs | Micromolar range | [1] |

Signaling Pathway Perturbation

Inhibition of PTEN by this compound leads to the accumulation of PIP3 at the cell membrane. This, in turn, promotes the recruitment and subsequent phosphorylation of Akt at key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its activation.[1][5] Activated Akt then phosphorylates a multitude of downstream targets, influencing diverse cellular processes.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assays to Measure PTEN Lipid Phosphatase Activity In Vitro from Purified Enzyme or Immunoprecipitates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Assays to Measure PTEN Lipid Phosphatase Activity In Vitro from Purified Enzyme or Immunoprecipitates | Springer Nature Experiments [experiments.springernature.com]

- 9. In Cell and In Vitro Assays to Measure PTEN Ubiquitination | Springer Nature Experiments [experiments.springernature.com]

- 10. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jrmds.in [jrmds.in]

VO-Ohpic trihydrate discovery and development

An In-depth Technical Guide to VO-Ohpic Trihydrate: A Potent PTEN Inhibitor

Executive Summary

This compound has emerged as a significant small molecule inhibitor of the Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein. Its ability to selectively and potently inhibit PTEN's lipid phosphatase activity has positioned it as a valuable tool for investigating the PI3K/Akt signaling pathway and as a potential therapeutic agent in various diseases, including cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its biological activity.

Introduction and Discovery

This compound, a vanadium-based compound, was identified as a potent and selective inhibitor of PTEN. Its discovery has been pivotal for studying the cellular consequences of PTEN inhibition, which leads to the activation of the pro-survival PI3K/Akt signaling pathway. This pathway is frequently dysregulated in numerous human cancers, making PTEN a key therapeutic target.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of PTEN's enzymatic activity. PTEN is a dual-specificity phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol ring. By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3. This, in turn, promotes the recruitment of pleckstrin homology (PH) domain-containing proteins, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the cell membrane, leading to the activation of Akt and its downstream signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay System | Reference |

| IC₅₀ (PTEN) | 35 nM | Cell-free assay | |

| IC₅₀ (PTEN) | 46 ± 10 nM | PIP₃-based assay | |

| Kᵢc (PTEN) | 27 ± 6 nM | Non-competitive inhibition | |

| Kᵢᵤ (PTEN) | 45 ± 11 nM | Non-competitive inhibition |

Table 2: In Vitro Effects of this compound on Hepatocellular Carcinoma (HCC) Cell Lines

| Cell Line | Assay | Endpoint | Concentration | Effect | Reference |

| Hep3B (low PTEN) | MTS | Cell Viability | 0 - 5 µM | Dose-dependent decrease | |

| BrdU | Cell Proliferation | 0 - 5 µM | Dose-dependent decrease | ||

| Clonogenic | Colony Formation | 0 - 5 µM | Dose-dependent decrease | ||

| Senescence | SA-β-gal activity | 500 nM | Induction | ||

| PLC/PRF/5 (high PTEN) | MTS | Cell Viability | 0 - 5 µM | Lesser decrease | |

| BrdU | Cell Proliferation | 0 - 5 µM | Lesser decrease | ||

| Clonogenic | Colony Formation | 0 - 5 µM | Lesser decrease | ||

| SNU475 (PTEN-negative) | MTS | Cell Viability | 0 - 5 µM | No effect | |

| BrdU | Cell Proliferation | 0 - 5 µM | No effect | ||

| Clonogenic | Colony Formation | 0 - 5 µM | No effect |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cell Line Xenograft | Dosage | Administration | Outcome | Reference |

| Nude Mice | Hep3B (HCC) | 10 mg/kg | Intraperitoneal (i.p.) | Significant inhibition of tumor growth |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability (MTS) Assay

This protocol is adapted from studies investigating the effect of this compound on HCC cell viability.

-

Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate and incubate overnight to allow for cell attachment.

-

Compound Treatment: Replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 0-5 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 72 hours).

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plates for 1-4 hours at 37°C in a humidified incubator.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Cell Proliferation (BrdU) Assay

This protocol is based on the methodology used to assess the anti-proliferative effects of this compound.

-

Cell Seeding: Culture 3 x 10³ cells per well in a 96-well plate with varying concentrations of this compound for 72 hours.

-

BrdU Labeling: Add Bromodeoxyuridine (BrdU) to the culture medium 24 hours before the end of the treatment period.

-

Fixation and Denaturation: At the end of the incubation, fix the cells and denature the DNA according to the manufacturer's instructions of the colorimetric immunoassay kit.

-

Antibody Incubation: Incubate the cells with an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

-

Substrate Addition: Add the substrate for the detection enzyme and incubate to allow for color development.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Express the results as the percentage inhibition of BrdU incorporation compared to the control.

Clonogenic (Colony Formation) Assay

This protocol is designed to evaluate the long-term proliferative capacity of cells treated with this compound.

-

Cell Seeding: Plate 500-750 cells in 6-well plates and allow them to attach overnight.

-

Compound Treatment: Expose the cells to various concentrations of this compound. Replace the medium with fresh medium containing the compound every 48 hours.

-

Incubation: Grow the cells for 10-14 days, allowing colonies to form.

-

Colony Staining: At the end of the incubation period, fix the colonies with a suitable fixative (e.g., methanol) and stain with a staining solution (e.g., 0.5% crystal violet).

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Express the results as the number of colonies formed relative to the vehicle-treated control.

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.

Caption: PTEN Signaling Pathway Inhibition by this compound.

Caption: In Vitro Experimental Workflow for this compound.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of PTEN. Its ability to modulate the PI3K/Akt signaling pathway has been demonstrated in various in vitro and in vivo preclinical models. The data presented in this guide highlight its potential as a research tool and a starting point for the development of novel therapeutics targeting PTEN. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to explore its efficacy in a broader range of disease models. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of drug discovery and development.

A Technical Guide to VO-Ohpic Trihydrate: A Potent and Selective PTEN Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO-Ohpic trihydrate (CAS 476310-60-8) is a potent and selective, reversible inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).[1] This vanadium-based compound has emerged as a critical tool in cancer research and other therapeutic areas where the PI3K/Akt/mTOR signaling pathway is dysregulated. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, and key experimental data. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are presented to facilitate its application in research and drug development.

Physicochemical Properties

This compound is a crystalline solid with the following properties:

| Property | Value | Reference |

| CAS Number | 476310-60-8 | [2][3] |

| Molecular Formula | C₁₂H₉N₂O₈V · H · 3H₂O | [2] |

| Molecular Weight | 415.20 g/mol | [2] |

| Appearance | Gray crystalline solid | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | DMSO: >10 mg/mL, PBS (pH 7.2): 1 mg/mL | [2][4] |

| Storage | -20°C | [2] |

Mechanism of Action

This compound is a potent inhibitor of the lipid phosphatase activity of PTEN.[5] PTEN is a crucial tumor suppressor that negatively regulates the PI3K/Akt/mTOR signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3, which in turn activates downstream signaling cascades.[4]

The primary mechanism of action involves the activation of Akt (also known as Protein Kinase B) and its downstream targets, such as the mammalian target of rapamycin (mTOR) and the transcription factor FoxO3a.[6] This activation of the PI3K/Akt/mTOR pathway plays a significant role in various cellular processes, including cell growth, proliferation, survival, and metabolism.[7] Studies have shown that VO-Ohpic is a noncompetitive inhibitor of PTEN.[8]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound:

Caption: Inhibition of PTEN by this compound leads to the activation of the PI3K/Akt/mTOR signaling pathway.

In Vitro Activity

This compound demonstrates potent and selective inhibitory activity against PTEN in various in vitro assays.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC₅₀ (PTEN) | 35 nM | Recombinant PTEN, PIP3-based assay | [6] |

| IC₅₀ (PTEN) | 46 ± 10 nM | Recombinant PTEN | [9] |

| Inhibition Constants (Kic) | 27 ± 6 nM | Recombinant PTEN | [9] |

| Inhibition Constants (Kiu) | 45 ± 11 nM | Recombinant PTEN | [9] |

| Selectivity | Highly selective over other phosphatases like CBPs, SopB, myotubularin, SAC1, and PTP-β | Recombinant phosphatases | [5] |

In Vivo Activity

In vivo studies have demonstrated the therapeutic potential of this compound in various disease models.

| Animal Model | Dosage and Administration | Observed Effects | Reference |

| Nude mice with Hep3B cell xenografts | 10 mg/kg, intraperitoneal (i.p.) | Significantly inhibited tumor growth. | [6] |

| C57BL6 mice with Kcl-induced cardiac arrest | 30 minutes prior to arrest | Increased survival, LVPmax, and dP/dt max; increased lactate clearance and decreased plasma glucose. | [6] |

| Mice with ischemia-reperfusion injury | 10 µg/kg, i.p. 30 min before ischemia | Decreased myocardial infarct size. | [9] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline based on commonly used methods.

-

Cell Seeding: Seed cells (e.g., Hep3B, PLC/PRF/5) in a 96-well plate at a density of 3 x 10³ cells per well and incubate for 24 hours.[6]

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.[6]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control.

In Vivo Tumor Xenograft Study

This protocol is a general guideline based on the referenced study.

-

Animal Model: Use male nude athymic mice.[6]

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., Hep3B) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Administer this compound at a specified dose (e.g., 10 mg/kg) via intraperitoneal injection on a predetermined schedule.[6]

-

Monitoring: Monitor tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.

References

- 1. This compound |CAS:476310-60-8 Probechem Biochemicals [probechem.com]

- 2. VO-OHpic = 98 HPLC, solid 476310-60-8 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. scbt.com [scbt.com]

- 8. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to VO-Ohpic Trihydrate: A Reversible PTEN Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VO-Ohpic trihydrate, a potent and reversible inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways to serve as a comprehensive resource for researchers in oncology, neuroscience, and metabolic disorders.

Core Concepts: PTEN and the Significance of its Inhibition

PTEN is a critical dual-specificity phosphatase that counteracts the PI3K/Akt signaling pathway, a cascade central to cell growth, proliferation, survival, and metabolism.[1][2] It functions primarily by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[3] This action terminates the signaling initiated by growth factors and other stimuli that activate PI3K.[4] Loss of PTEN function, a common event in many cancers, leads to the accumulation of PIP3, resulting in constitutive activation of Akt and downstream effectors, thereby promoting tumorigenesis.[1][5]

The targeted inhibition of PTEN has emerged as a therapeutic strategy for conditions where transiently increasing PI3K/Akt signaling may be beneficial, such as in nerve injury and certain metabolic diseases.[6][7] this compound has been identified as a potent, cell-permeable, and reversible inhibitor of PTEN, making it a valuable tool for studying PTEN biology and a potential lead compound for drug development.[8]

Quantitative Data: Inhibitory Potency and Kinetics

This compound exhibits nanomolar potency against PTEN. Its inhibitory activity has been characterized using various substrates and assay formats.

| Parameter | Value | Substrate | Assay Conditions | Source |

| IC50 | 35 ± 2 nM | PIP3 | Recombinant PTEN, in vitro | [9][10] |

| IC50 | 46 ± 10 nM | OMFP | Recombinant PTEN, in vitro | [10][11] |

| Kic (Inhibition constant - competitive) | 27 ± 6 nM | OMFP | Recombinant PTEN, in vitro | [8][11] |

| Kiu (Inhibition constant - uncompetitive) | 45 ± 11 nM | OMFP | Recombinant PTEN, in vitro | [8][11] |

OMFP: 3-O-methylfluorescein phosphate PIP3: Phosphatidylinositol (3,4,5)-trisphosphate

The similar values for Kic and Kiu indicate that this compound exhibits a non-competitive mode of inhibition, meaning it can bind to both the free enzyme and the enzyme-substrate complex with comparable affinity.[8][11] Importantly, the inhibition by this compound is fully reversible .[8][11]

Signaling Pathways and Cellular Effects

Inhibition of PTEN by this compound leads to the activation of the PI3K/Akt signaling pathway. This has been demonstrated by the increased phosphorylation of Akt and its downstream targets.[9][12]

The PTEN/PI3K/Akt Signaling Pathway

The following diagram illustrates the central role of PTEN in regulating the PI3K/Akt pathway and the point of intervention for this compound.

Cellular Consequences of PTEN Inhibition

-

Increased Akt Phosphorylation: Treatment of cells with this compound leads to a dose-dependent increase in the phosphorylation of Akt at both Ser473 and Thr308.[12]

-

Activation of Downstream Targets: Consequently, downstream effectors of Akt, such as mTOR and the transcription factor FoxO3a, are modulated.[9]

-

Enhanced Glucose Uptake: Inhibition of PTEN with VO-Ohpic has been shown to dramatically enhance glucose uptake in adipocytes.[9]

-

Induction of Cellular Senescence: In some cancer cell lines with low PTEN expression, VO-Ohpic treatment can paradoxically induce growth arrest and cellular senescence.[13]

-

Neuroprotection and Regeneration: PTEN inhibition is being explored for its potential in neuroprotection and promoting axon regeneration.[14]

-

Cardioprotective Effects: Studies have shown that VO-Ohpic can protect against doxorubicin-induced cardiomyopathy by reducing apoptosis and cardiac remodeling.[15]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a PTEN inhibitor.

PTEN Phosphatase Activity Assay using OMFP Substrate

This high-throughput fluorescence-based assay is suitable for screening and characterizing PTEN inhibitors.[11]

Materials:

-

Recombinant human PTEN

-

3-O-methylfluorescein phosphate (OMFP) cyclohexylammonium salt

-

Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT

-

This compound stock solution in DMSO

-

96-well microtiter plates (black, clear bottom)

-

Fluorescence spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer containing 1% DMSO.

-

In a 96-well plate, add the diluted inhibitor solutions.

-

Add recombinant PTEN to each well and pre-incubate with the inhibitor for 10 minutes at room temperature.

-

Initiate the reaction by adding OMFP to a final concentration of 200 µM.

-

Monitor the increase in fluorescence (excitation at 485 nm, emission at 525 nm) over time using a fluorescence spectrophotometer.

-

Calculate the initial reaction velocities and determine the IC50 value by fitting the data to a four-parameter logistic equation.

PTEN Phosphatase Activity Assay using PIP3 Substrate

This assay utilizes the physiological substrate of PTEN and measures the release of inorganic phosphate.[11]

Materials:

-

Recombinant human PTEN

-

PIP3, diC16 sodium salt

-

Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT

-

This compound stock solution in DMSO

-

Color Reagent: 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, and 1.7 M HCl

-

96-well microtiter plates (clear)

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer containing 1% DMSO.

-

In a 96-well plate, add the diluted inhibitor solutions.

-

Add recombinant PTEN and pre-incubate with the inhibitor for 10 minutes at room temperature.

-

Initiate the reaction by adding PIP3 to the desired final concentration.

-

Incubate the reaction at 30°C for 20 minutes.

-

Stop the reaction by adding 2.25 volumes of the color reagent.

-

Allow the color to develop for 10 minutes and measure the absorbance at 650 nm.

-

Correct for background absorbance from the inhibitor and buffer components.

Inhibitor Dilution Assay for Reversibility

This assay determines whether the inhibition of PTEN by this compound is reversible.[11]

Experimental Setup:

-

Experiment 1 (Control): PTEN activity in the absence of inhibitor.

-

Experiment 2 (Inhibited): PTEN activity in the presence of a specific concentration of VO-Ohpic (e.g., 30 nM).

-

Experiment 3 (Diluted Inhibitor): PTEN is pre-incubated with a high concentration of VO-Ohpic (e.g., 300 nM) and then diluted to the same final inhibitor concentration as in Experiment 2.

Procedure:

-

For Experiment 3, incubate PTEN with a high concentration of VO-Ohpic (e.g., 300 nM) for 10 minutes at room temperature in a small volume.

-

Dilute the enzyme-inhibitor complex with assay buffer to achieve the final desired inhibitor concentration (e.g., 30 nM).

-

For all experiments, initiate the reaction by adding OMFP and measure the PTEN activity as described in Protocol 4.1.

-

Compare the activity in Experiment 3 to that of Experiments 1 and 2. Recovery of enzyme activity upon dilution indicates reversible inhibition.

Conclusion

This compound is a well-characterized, potent, and reversible non-competitive inhibitor of PTEN. Its ability to modulate the PI3K/Akt signaling pathway makes it an invaluable tool for basic research and a promising starting point for the development of therapeutics targeting a range of diseases. This guide provides the foundational technical information required for researchers to effectively utilize and further investigate this important small molecule inhibitor.

References

- 1. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. PTEN-regulated signaling pathway [pfocr.wikipathways.org]

- 4. researchgate.net [researchgate.net]

- 5. The role of PTEN and its signalling pathways, including AKT, in breast cancer; an assessment of relationships with other prognostic factors and with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PTEN inhibitors: an evaluation of current compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with VO-Ohpic Trihydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental use of VO-Ohpic trihydrate, a potent and specific inhibitor of the phosphatase and tensin homolog (PTEN). The provided protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound in various disease models.

Overview and Mechanism of Action

This compound is a vanadium-based small molecule that selectively inhibits the lipid phosphatase activity of PTEN.[1][2] PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, which is implicated in cell growth, proliferation, survival, and metabolism. By inhibiting PTEN, this compound leads to the activation of downstream signaling cascades, including the phosphorylation of Akt and mTOR.[3][4] This mechanism of action underlies its therapeutic potential in various diseases, including cancer and conditions characterized by insulin resistance.

In Vivo Applications and Efficacy

In vivo studies have demonstrated the therapeutic efficacy of this compound in several disease models.

Anti-Cancer Activity

This compound has been shown to significantly inhibit tumor growth in xenograft models of hepatocellular carcinoma (HCC).[4][5][6] Administration of the compound led to reduced tumor volume and was associated with increased phosphorylation of Akt and ERK1/2 within the tumor tissue.[5]

Cardioprotective Effects

In a murine model of myocardial ischemia-reperfusion injury, pre-treatment with this compound resulted in a significant reduction in infarct size.[3] This protective effect is attributed to the activation of pro-survival signaling pathways downstream of PTEN inhibition.

Metabolic Effects

Inhibition of PTEN by this compound has been shown to enhance glucose uptake in adipocytes, suggesting a potential role in improving insulin sensitivity.[4][7] In vivo studies have also demonstrated its ability to decrease plasma glucose levels.[4][7]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with this compound.

Table 1: In Vivo Efficacy Data

| Animal Model | Disease/Condition | Dosage and Administration | Key Findings | Reference |

| Male nude athymic mice | Hepatocellular Carcinoma (Hep3B xenograft) | 10 mg/kg, i.p., daily (6 days/week) | Significantly reduced tumor volume compared to vehicle control. | [5] |

| C57BL6 mice | Myocardial Ischemia-Reperfusion | 10 µg/kg, i.p., 30 min before ischemia | Myocardial infarct size significantly decreased (25±6% vs. 56±5% in control). | [3] |

| C57BL6 mice | Kcl-induced cardiac arrest | Not specified | Significantly increased survival, LVPmax, and dP/dt max. Increased lactate clearance and decreased plasma glucose. | [4][7] |

Table 2: In Vitro Potency

| Assay | Parameter | Value | Reference |

| PTEN lipid phosphatase activity (PIP3-based) | IC50 | 35 ± 2 nM | [3] |

| PTEN activity (OMFP-based) | IC50 | 46 ± 10 nM | [2][3] |

| PTEN inhibition constants | Kic | 27 ± 6 nM | [2][3] |

| PTEN inhibition constants | Kiu | 45 ± 11 nM | [2][3] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

Protocol: This protocol is for the preparation of a 1 mg/mL stock solution. Adjust volumes as needed for the desired final concentration and volume.

-

Weigh the required amount of this compound.

-

Prepare the vehicle solution by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

-

To prepare a 1 mg/mL solution, for example, dissolve 1 mg of this compound in 100 µL of DMSO.

-

Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Finally, add 450 µL of saline to bring the total volume to 1 mL.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

-

It is recommended to prepare the working solution fresh on the day of use.[3]

In Vivo Hepatocellular Carcinoma Xenograft Model

Animal Model:

-

Male nude athymic mice

Procedure:

-

Subcutaneously inject Hep3B cells into the flank of the mice.

-

Allow tumors to become palpable.

-

Randomize mice into treatment and control groups (n=6 per group).[5]

-

Administer this compound (10 mg/kg) or vehicle control intraperitoneally (i.p.) daily, six days a week.[5]

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice throughout the study.[5]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-AKT and p-ERK1/2).[5]

In Vivo Myocardial Ischemia-Reperfusion Model

Animal Model:

-

C57BL6 mice

Procedure:

-

Administer this compound (10 µg/kg) or vehicle control via intraperitoneal (i.p.) injection 30 minutes prior to the induction of ischemia.[3]

-

Induce myocardial ischemia for 30 minutes.

-

Allow for 120 minutes of reperfusion.[3]

-

At the end of the reperfusion period, measure the myocardial infarct size using triphenyltetrazolium chloride (TTC) staining.[3]

-

Determine the area at risk to normalize the infarct size.[3]

Visualizations

Caption: Signaling pathway of this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Cell-Based Assays Using VO-Ohpic Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor protein.[1][2][3][4] PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the phosphoinositide 3-kinase (PI3K) signaling pathway, a key regulator of cell growth, proliferation, survival, and metabolism.[5] By inhibiting PTEN, this compound effectively activates the PI3K/Akt signaling cascade, making it a valuable tool for studying the roles of this pathway in various cellular processes and a potential therapeutic agent.[1] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its effects on cell viability, proliferation, long-term survival, and cellular senescence.

Mechanism of Action

This compound is a vanadium-based compound that acts as a reversible and non-competitive inhibitor of PTEN's lipid phosphatase activity.[6][7] Inhibition of PTEN leads to an accumulation of PIP3 at the plasma membrane, which in turn recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B).[1] Activated Akt then phosphorylates a multitude of substrates, including mTOR (mammalian target of rapamycin) and the transcription factor FoxO3a, to promote cell survival, growth, and proliferation.[1] In some cellular contexts, inhibition of PTEN by this compound has also been shown to activate the Raf/MEK/ERK signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various assays.

| Parameter | Value | Assay Condition | Reference |

| IC50 (PTEN) | 35 nM | Cell-free assay | [1] |

| IC50 (PTEN) | 46 ± 10 nM | PIP3-based assay | [2] |

| Kic | 27 ± 6 nM | - | [2] |

| Kiu | 45 ± 11 nM | - | [2] |

Table 1: In Vitro Inhibitory Activity of this compound against PTEN.

| Cell Line | Assay Type | Effect | Concentration Range | Incubation Time | Reference | | --- | --- | --- | --- | --- | | Hep3B (low PTEN) | Cell Viability (MTS) | Inhibition | 0-5 µM | 120 h | | | PLC/PRF/5 (high PTEN) | Cell Viability (MTS) | Lesser Inhibition | 0-5 µM | 120 h | | | SNU475 (PTEN-negative) | Cell Viability (MTS) | No Effect | 0-5 µM | 120 h | | | Hep3B (low PTEN) | Proliferation (BrdU) | Inhibition | 0-5 µM | 72 h |[1] | | Hep3B (low PTEN) | Colony Formation | Inhibition | Dose-dependent | - | | | PLC/PRF/5 (high PTEN) | Colony Formation | Inhibition | Dose-dependent | - | | | SNU475 (PTEN-negative) | Colony Formation | No Effect | - | - | | | Hep3B (low PTEN) | Senescence (β-gal) | Induction | 500 nM | 72 h | | | NIH 3T3 & L1 Fibroblasts | Akt Phosphorylation | Increase | Saturation at 75 nM | - |[3] |

Table 2: Summary of Cellular Effects of this compound in Different Cell Lines.

Signaling Pathway

Caption: PTEN signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for assessing the effect of this compound on cell viability by measuring mitochondrial metabolic activity.

Materials:

-

96-well tissue culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Workflow:

Caption: Workflow for the MTS cell viability assay.

Protocol:

-

Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for the desired experimental time (e.g., 120 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

96-well tissue culture plates

-

Complete cell culture medium

-

This compound stock solution

-

BrdU Labeling Reagent (10x)

-

Fixing/Denaturing Solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

Workflow:

Caption: Workflow for the BrdU cell proliferation assay.

Protocol:

-

Seed 3 x 10³ cells per well in a 96-well plate with varying concentrations of this compound.

-

Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of 10x BrdU labeling solution to each well and incubate for an additional 24 hours.[1]

-

Remove the labeling solution and fix the cells by adding 200 µL of Fixing/Denaturing solution to each well for 30 minutes at room temperature.

-

Remove the fixing solution and add 100 µL of a diluted anti-BrdU antibody. Incubate for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of a diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature.

-

Add 100 µL of stop solution and measure the absorbance at 450 nm.

-

Express the results as the percentage of BrdU incorporation relative to the control.[1]

Colony Formation (Clonogenic) Assay

This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with this compound.

Materials:

-

6-well tissue culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

Phosphate-buffered saline (PBS)

Workflow:

References

- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HU [thermofisher.com]

- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 3. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 4. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Senescence Associated β-galactosidase Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. broadpharm.com [broadpharm.com]

Application Notes and Protocols: VO-Ohpic Trihydrate for Studying Insulin Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and selective, cell-permeable inhibitor of the lipid phosphatase PTEN (Phosphatase and Tensin homolog deleted on chromosome 10).[1][2][3][4][5][6] PTEN is a critical negative regulator of the insulin signaling pathway, acting as a tumor suppressor by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8] By inhibiting PTEN, this compound effectively increases the intracellular levels of PIP3, leading to the activation of downstream signaling components, most notably Akt (also known as Protein Kinase B).[4][7] This targeted inhibition makes this compound a valuable tool for researchers studying insulin signaling, glucose metabolism, and developing potential therapeutics for insulin resistance and diabetes.[6][7]

The inhibition of PTEN by this compound is reversible and noncompetitive.[7] This small molecule has demonstrated efficacy both in vitro and in vivo, making it suitable for a wide range of experimental models.[2][4]

Mechanism of Action in Insulin Signaling

The canonical insulin signaling pathway is initiated by the binding of insulin to its receptor, leading to the activation of phosphoinositide 3-kinase (PI3K).[8][9] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3.[8] PTEN counteracts this process by dephosphorylating PIP3 back to PIP2.[7][8]

This compound inhibits PTEN's lipid phosphatase activity, causing an accumulation of PIP3 at the plasma membrane.[4][7] This increase in PIP3 recruits and activates downstream effectors such as Akt and phosphoinositide-dependent kinase 1 (PDK1).[9] Activated Akt then proceeds to phosphorylate a multitude of substrates, culminating in the translocation of GLUT4-containing vesicles to the cell surface, which facilitates glucose uptake into the cell.[9][10]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published literature.

| Parameter | Value | Reference(s) |

| PTEN IC50 | 35 nM | [2][3][6] |

| 46 ± 10 nM | [1][4] | |

| Inhibition Constants | ||

| Kic | 27 ± 6 nM | [1] |

| Kiu | 45 ± 11 nM | [1] |

| Cell Line | Effective Concentration | Effect | Reference(s) |

| NIH 3T3 Fibroblasts | Saturation at 75 nM | Increased Akt phosphorylation | [2][6] |

| L1 Fibroblasts | Saturation at 75 nM | Increased Akt phosphorylation | [2][6] |

| Adipocytes | Not specified | Enhanced glucose uptake | [3] |

| Animal Model | Dosage | Administration Route | Effect | Reference(s) |

| Mouse | 10 µg/kg | Intraperitoneal (i.p.) | Decreased myocardial infarct size | [1][2] |

Experimental Protocols

Protocol 1: In Vitro PTEN Inhibition Assay (Phosphate Release Assay)

This protocol is a generalized procedure for determining the inhibitory activity of this compound on recombinant PTEN using a malachite green-based phosphate detection method.

Materials:

-

Recombinant PTEN enzyme

-

This compound

-

PIP3 substrate

-

Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT

-

Malachite Green Reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).[2] Further dilute in assay buffer to desired concentrations.

-

Prepare PIP3 substrate in the assay buffer.

-

Dilute recombinant PTEN in the assay buffer to the working concentration.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).

-

Add the diluted PTEN enzyme to each well.

-

Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[7]

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the PIP3 substrate to each well.

-

Incubate the plate at 30°C for 20 minutes.[7]

-

-

Detection:

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol 2: Western Blot Analysis of Akt Phosphorylation in Cultured Cells

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of Akt in a cell line such as NIH 3T3 or L1 fibroblasts.[2][6]

Materials:

-

NIH 3T3 or L1 fibroblasts

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere and grow to 70-80% confluency.

-

Serum-starve the cells for a few hours before treatment, if necessary, to reduce basal Akt phosphorylation.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 75, 150 nM) for a specified time (e.g., 15 minutes).[2]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

-

Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

-

Concluding Remarks

This compound serves as a powerful research tool for elucidating the intricacies of the insulin signaling pathway. Its specific inhibition of PTEN allows for the targeted investigation of the downstream effects of increased PIP3 signaling. The protocols provided herein offer a foundation for utilizing this compound in both enzymatic and cell-based assays to explore its potential in various research and drug development applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]

- 5. scbt.com [scbt.com]

- 6. glpbio.com [glpbio.com]

- 7. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Role of PTEN in Insulin Signaling and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Insulin Action and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: VO-Ohpic Trihydrate in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and specific, cell-permeable inhibitor of the lipid phosphatase PTEN (Phosphatase and Tensin homolog deleted on chromosome 10).[1][2][3] By inhibiting PTEN, this compound effectively upregulates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for neuronal survival, growth, and plasticity.[2][4] These characteristics make this compound a valuable research tool for investigating the role of PTEN and the Akt pathway in various neurological processes and disease models. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research.

Mechanism of Action

PTEN acts as a crucial negative regulator of the PI3K/Akt pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Inhibition of PTEN by this compound leads to the accumulation of PIP3 at the plasma membrane, resulting in the recruitment and activation of Akt and its downstream effectors. This cascade of events promotes cell survival, inhibits apoptosis, and can modulate synaptic plasticity.[2][4]

References

Application Notes and Protocols for VO(Ohpic) Trihydrate in Wound Healing Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO(Ohpic) trihydrate is a potent and specific inhibitor of Phosphatase and Tensin Homolog (PTEN), a key negative regulator of the PI3K/Akt signaling pathway.[1][2] By inhibiting PTEN, VO(Ohpic) trihydrate promotes the activation of downstream signaling cascades that are crucial for cell survival, proliferation, and migration, all of which are fundamental processes in wound healing.[1][3] These application notes provide detailed protocols for utilizing VO(Ohpic) trihydrate in both in vitro and in vivo wound healing models, enabling researchers to investigate its therapeutic potential.

Mechanism of Action

VO(Ohpic) trihydrate exerts its pro-healing effects by inhibiting the lipid phosphatase activity of PTEN.[2][4] This inhibition leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. PIP3 acts as a docking site for pleckstrin homology (PH) domain-containing proteins, most notably Akt (also known as Protein Kinase B).[5] This recruitment to the membrane facilitates the phosphorylation and activation of Akt by upstream kinases. Activated Akt then phosphorylates a multitude of downstream targets, promoting cellular processes that drive wound closure, including cell migration, proliferation, and survival.[5][6]

Caption: Signaling pathway of VO(Ohpic) trihydrate in promoting wound healing.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of VO(Ohpic) trihydrate and its effects on wound healing-related processes.

| Parameter | Value | Cell-Free/Cell-Based | Reference |

| IC₅₀ (PTEN inhibition) | 35 nM | Cell-Free | [1] |

| IC₅₀ (PTEN inhibition) | 46 ± 10 nM | Cell-Free | [4] |

| Kᵢc (inhibition constant) | 27 ± 6 nM | Cell-Free | [4] |

| Kᵢu (inhibition constant) | 45 ± 11 nM | Cell-Free | [4] |

Table 1: In Vitro Potency of VO(Ohpic) Trihydrate.

| Cell Type | Treatment Concentration | Effect | Reference |

| Fibroblasts | 0-5 µM | Accelerates wound healing | [1] |

| NIH 3T3 & L1 Fibroblasts | 75 nM (saturation) | Increased Akt phosphorylation | [7] |

Table 2: In Vitro Efficacy of VO(Ohpic) Trihydrate in Fibroblasts.

Experimental Protocols

Protocol 1: In Vitro Scratch (Wound Healing) Assay

This protocol details a common method for assessing cell migration in vitro, a critical component of wound healing.

Caption: Workflow for the in vitro scratch assay.

Materials:

-

Fibroblast cell line (e.g., NIH 3T3, human dermal fibroblasts)

-

Complete cell culture medium

-

VO(Ohpic) trihydrate (CAS: 476310-60-8)

-

DMSO (for stock solution)

-

Phosphate-Buffered Saline (PBS)

-

12-well or 24-well tissue culture plates

-

p200 pipette tips

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed fibroblasts into a 12-well plate at a density that will form a confluent monolayer within 24 hours. For fibroblasts, a seeding density of approximately 5 x 10⁴ cells/cm² is recommended.[8]

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Scratch Creation:

-

Treatment:

-

Gently wash the wells with PBS to remove detached cells and debris.[9]

-

Prepare working solutions of VO(Ohpic) trihydrate in complete culture medium. A concentration range of 10 nM to 1 µM is a reasonable starting point for dose-response experiments.[1] A vehicle control (medium with the same concentration of DMSO used for the highest VO(Ohpic) trihydrate concentration) must be included.

-

Add the treatment and control media to the respective wells.

-

-

Image Acquisition:

-

Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is the T=0 time point.[8]

-

Mark the location of the images to ensure the same field of view is captured at subsequent time points.

-

Incubate the plate and acquire images at regular intervals (e.g., every 4-8 hours) for up to 48 hours, or until the scratch in the control wells is nearly closed.[8]

-

-

Data Analysis:

-

Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure at each time point relative to the initial scratch area at T=0.

-

The rate of wound closure can be determined by plotting the percentage of wound closure against time.

-

Protocol 2: In Vivo Dermal Wound Healing Model

This protocol describes a general procedure for creating and treating full-thickness dermal wounds in a rodent model to evaluate the efficacy of topical VO(Ohpic) trihydrate formulations.

Caption: Workflow for the in vivo dermal wound healing model.

Materials:

-

Rodents (e.g., mice or rats)

-

Anesthetics

-

Electric shaver and depilatory cream

-

Biopsy punch (e.g., 6-8 mm)

-

Sterile surgical instruments

-

VO(Ohpic) trihydrate

-

Topical formulation vehicle (e.g., hydrogel)

-

Digital camera with a ruler for scale

-

Tissue collection supplies (formalin, etc.)

Procedure:

-

Animal Preparation:

-

Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.

-

Shave the dorsal surface and clean the area with an antiseptic solution.

-

-

Wound Creation:

-

Create two or four full-thickness excisional wounds on the dorsum of each animal using a sterile biopsy punch.

-

-

Topical Formulation and Treatment:

-

Note: A specific topical formulation for VO(Ohpic) trihydrate has not been detailed in the reviewed literature. A hydrogel-based formulation is a common choice for topical drug delivery to wounds.[10] The concentration of VO(Ohpic) trihydrate in the formulation will need to be optimized.

-

Apply a standardized amount of the VO(Ohpic) trihydrate formulation or the vehicle control to the wounds.

-

The frequency of application (e.g., daily, every other day) should be determined based on the properties of the formulation and the study design.

-

-

Wound Closure Analysis:

-

Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, and 14). Include a ruler in the photograph for scale.

-

Measure the wound area from the photographs using image analysis software.

-

Calculate the percentage of wound closure relative to the initial wound area on day 0.

-

-

Histological Analysis:

-

At the end of the study, euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin.

-

Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.

-

Section the tissue and perform histological staining (e.g., Hematoxylin and Eosin for general morphology, Masson's Trichrome for collagen deposition) to assess re-epithelialization, granulation tissue formation, and collagen organization.

-

Disclaimer

These protocols are intended as a guide for research purposes only. All experiments should be conducted in accordance with institutional guidelines and regulations, particularly concerning animal welfare. The concentrations and treatment regimens provided are based on available literature and may require optimization for specific cell types or animal models.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PTEN: a promising pharmacological target to enhance epithelial wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Exploiting PI3K/mTOR Signaling to Accelerate Epithelial Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the PI3K/AKT (mTOR and GSK3β) signalling pathway and photobiomodulation in diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. med.virginia.edu [med.virginia.edu]

- 9. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

- 10. Enhanced cutaneous wound healing in rats following topical delivery of insulin-loaded nanoparticles embedded in poly(vinyl alcohol)-borate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enhancing In Vitro Kinase Assay Specificity and Sensitivity with VO-Ohpic Trihydrate

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound |CAS:476310-60-8 Probechem Biochemicals [probechem.com]

- 5. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Application Notes and Protocols for Studying Cardiac Function with VO-Ohpic Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and reversible inhibitor of Phosphatase and Tensin homolog (PTEN), a critical negative regulator of the PI3K/Akt signaling pathway.[1][2] This pathway plays a central role in cell growth, survival, and metabolism. In the context of cardiac function, inhibition of PTEN by this compound has emerged as a promising therapeutic strategy to mitigate cardiac injury and improve heart function in various pathological conditions, including doxorubicin-induced cardiomyopathy and myocardial infarction.[3][4][5]

These application notes provide a comprehensive overview of the use of this compound in cardiac research, including its mechanism of action, key experimental protocols, and expected outcomes.

Mechanism of Action

This compound exerts its cardioprotective effects by inhibiting PTEN, which leads to the activation of the downstream Akt signaling cascade.[3][4] This activation triggers a series of cellular events that collectively contribute to improved cardiac function:

-

Reduced Apoptosis: Activated Akt phosphorylates and inactivates pro-apoptotic proteins, leading to decreased cardiomyocyte cell death.[5][6]

-

Inhibition of Fibrosis: The PTEN/Akt pathway modulates the activity of pathways involved in collagen deposition, thereby reducing cardiac fibrosis.[3]

-

Anti-inflammatory Effects: this compound has been shown to promote the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[3][4]

-

Promotion of Cardiomyocyte Survival: By activating pro-survival signaling, this compound helps to preserve cardiac muscle mass and function.[6]

Data Presentation

The following tables summarize the quantitative effects of this compound on cardiac function, as reported in a preclinical model of doxorubicin-induced cardiomyopathy.[1]

Table 1: Echocardiographic Parameters

| Parameter | Control | Doxorubicin | Doxorubicin + VO-Ohpic |

| Ejection Fraction (%) | 75.2 ± 2.1 | 48.5 ± 3.5 | 65.8 ± 2.9# |

| Fractional Shortening (%) | 45.3 ± 1.8 | 25.1 ± 2.3 | 38.6 ± 2.1# |

*P < 0.05 vs. Control; #P < 0.05 vs. Doxorubicin

Table 2: Histological and Molecular Markers

| Parameter | Control | Doxorubicin | Doxorubicin + VO-Ohpic |

| Apoptotic Nuclei (%) | 2.1 ± 0.5 | 15.7 ± 2.1 | 5.3 ± 1.2# |

| Vascular Fibrosis (%) | 1.8 ± 0.4 | 8.9 ± 1.5 | 3.2 ± 0.7# |

| p-PTEN / PTEN ratio | 1.0 ± 0.1 | 1.8 ± 0.2 | 1.2 ± 0.1# |

| p-Akt / Akt ratio | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.8 ± 0.1# |

*P < 0.05 vs. Control; #P < 0.05 vs. Doxorubicin

Mandatory Visualizations

Caption: PTEN/Akt Signaling Pathway and the inhibitory action of this compound.

Caption: General experimental workflow for studying cardiac function with this compound.

Experimental Protocols

Doxorubicin-Induced Cardiomyopathy Mouse Model

This protocol describes the induction of cardiomyopathy in mice using doxorubicin, a common model to study cardiac dysfunction.[2]

Materials:

-

Doxorubicin hydrochloride

-

Saline (0.9% NaCl)

-

C57BL/6 mice (8-10 weeks old)

Procedure:

-

Prepare a stock solution of doxorubicin in saline at a concentration of 2 mg/mL.

-

Administer doxorubicin via intraperitoneal (IP) injection at a dose of 5 mg/kg body weight once a week for five weeks.[2]

-

A control group should receive an equivalent volume of saline via IP injection.

-

Monitor the health and body weight of the mice regularly.

-

Cardiac function can be assessed at desired time points after the final injection.

In Vivo Administration of this compound

Materials:

-

This compound

-

DMSO

-

Saline (0.9% NaCl)

Procedure:

-

Dissolve this compound in DMSO to create a stock solution.

-

Further dilute the stock solution in saline to the desired final concentration for injection. The final DMSO concentration should be kept low to avoid toxicity.

-

Administer this compound via intraperitoneal (IP) injection. A typical dosage used in studies is 10 mg/kg body weight.[7]

-

The treatment regimen (e.g., frequency and duration) will depend on the specific experimental design. For the doxorubicin model, treatment can be initiated concurrently with or after the induction of cardiomyopathy.

Echocardiography for Cardiac Function Assessment

This protocol outlines the procedure for assessing cardiac function in mice using echocardiography.[8]

Materials:

-

High-resolution in vivo imaging system with an echocardiography probe (e.g., Vevo 2100)

-

Isoflurane anesthesia system

-

Heating pad

Procedure:

-

Anesthetize the mouse using isoflurane (1-2% in oxygen).

-

Place the mouse in a supine position on a heating pad to maintain body temperature.

-

Apply ultrasound gel to the chest area.

-

Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.

-

Measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).

-

Calculate the ejection fraction (EF) and fractional shortening (FS) using the system's software.

Western Blot Analysis of PTEN and Akt Phosphorylation

This protocol details the analysis of protein expression and phosphorylation in heart tissue lysates.[9][10]

Materials:

-

Heart tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-PTEN, anti-p-PTEN, anti-Akt, anti-p-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Homogenize heart tissue in ice-cold RIPA buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify band intensities using densitometry software.

Histological Analysis of Cardiac Fibrosis

This protocol describes the staining of heart tissue to visualize and quantify collagen deposition.[11]

Materials:

-

Heart tissue

-

10% neutral buffered formalin

-

Paraffin

-

Masson's trichrome stain kit

-

Microscope

Procedure:

-

Fix heart tissue in 10% neutral buffered formalin overnight.

-

Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.

-

Cut 5 µm thick sections and mount them on slides.

-

Deparaffinize and rehydrate the sections.

-

Perform Masson's trichrome staining according to the manufacturer's instructions. Collagen will be stained blue, nuclei black, and muscle/cytoplasm red.

-